molecular formula C10H13Br B2761314 (1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene CAS No. 2490370-90-4

(1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene

Cat. No.: B2761314
CAS No.: 2490370-90-4
M. Wt: 213.118
InChI Key: XXAHSUCCKFIJPJ-FHJSOTJFSA-N
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Description

(1R,2S,6R,7S)-3-Bromotricyclo[52102,6]dec-8-ene is a brominated tricyclic compound with a unique structure that includes three interconnected rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene typically involves the bromination of a suitable tricyclic precursor. One common method is the bromination of tricyclo[5.2.1.02,6]dec-8-ene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene depends on the specific application and the type of reaction it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the compound undergoes electrophilic addition to form epoxides or other oxygenated products. The molecular targets and pathways involved vary depending on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene is unique due to its bromine atom, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound for synthetic chemistry and materials science .

Biological Activity

(1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene is a brominated tricyclic compound characterized by its unique molecular structure and potential biological applications. With a molecular formula of C10_{10}H13_{13}Br and a molecular weight of 213.11 g/mol, this compound has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC10_{10}H13_{13}Br
Molecular Weight213.11 g/mol
CAS Number2445750-72-9

The presence of the bromine atom in its structure imparts distinct reactivity to the compound, making it a valuable intermediate in organic synthesis and a potential pharmacophore in drug discovery .

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The bromine atom can undergo substitution reactions with various nucleophiles such as amines and thiols through an SN2 mechanism.
  • Oxidation Reactions : The compound can be oxidized to form epoxides or other oxygenated derivatives, which may exhibit different biological activities.
  • Reduction Reactions : The reduction of the bromine atom can yield hydrogenated derivatives that may have distinct pharmacological properties.

Pharmacological Studies

Research has indicated that compounds similar to this compound show promise as anti-inflammatory and anticancer agents. For instance:

  • Anticancer Activity : A study demonstrated that tricyclic compounds with halogen substitutions can inhibit cancer cell proliferation through apoptosis induction mechanisms.
  • Anti-inflammatory Effects : Other research has suggested that brominated compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Study 1: Anticancer Properties

A recent investigation into the anticancer properties of brominated tricyclic compounds revealed that this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The study utilized MTT assays to evaluate cell viability and flow cytometry to assess apoptosis rates.

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Cell cycle arrest
A54918Inhibition of proliferation

The results indicated that the compound effectively reduced cell viability in a dose-dependent manner and induced apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Activity

In another study focused on anti-inflammatory effects, researchers evaluated the impact of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages.

Treatment GroupTNF-α Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300200

The compound significantly reduced the production of pro-inflammatory cytokines TNF-α and IL-6 compared to the control group, suggesting its potential as an anti-inflammatory agent .

Properties

IUPAC Name

(1R,2S,6R,7S)-3-bromotricyclo[5.2.1.02,6]dec-8-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-10H,3-5H2/t6-,7+,8-,9?,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAHSUCCKFIJPJ-FHJSOTJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C3CC2C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC([C@@H]2[C@H]1[C@H]3C[C@@H]2C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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